molecular formula C16H19N5O2 B2957913 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide CAS No. 1396561-53-7

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B2957913
CAS No.: 1396561-53-7
M. Wt: 313.361
InChI Key: QUPLFJONCRWXED-UHFFFAOYSA-N
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Description

This compound features a pyridazine core (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) linked to a piperidine ring at the 3-position, with a carboxamide group connecting the piperidine to a pyridin-3-yl substituent. The carboxamide linker and pyridine group suggest hydrogen-bonding capabilities and possible interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-3-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-20-15(22)7-6-14(19-20)21-9-3-4-12(11-21)16(23)18-13-5-2-8-17-10-13/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPLFJONCRWXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_4O_2 with a molecular weight of approximately 356.43 g/mol. The structure features a pyridazinone ring and a piperidine carboxamide group, which are significant for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole and pyridazine moieties have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain analogs can induce apoptosis in various cancer cell lines, including A-431 and Jurkat cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of pyridazine derivatives has been explored extensively. Compounds similar to the one have been tested against a range of pathogens, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Phosphodiesterase Inhibition

Some studies suggest that related compounds act as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 is beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to the resultant increase in cAMP levels, leading to anti-inflammatory effects .

The biological activity of this compound may involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : Influencing pathways related to cell growth and apoptosis.
  • Molecular Targets : Interacting with DNA or RNA, affecting gene expression patterns.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyFindings
Demonstrated significant anticancer activity in various cell lines with IC50 values less than doxorubicin.
Identified as potent PDE4 inhibitors with potential applications in treating inflammatory diseases.
Explored the synthesis and biological evaluation of pyridazine derivatives showing antimicrobial properties.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyridazinone Ring : Cyclization reactions under controlled conditions.
  • Piperidine Derivatization : Introduction of the piperidine moiety through amide bond formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (CAS Number) Molecular Formula Molecular Weight Key Structural Features Potential Implications
Target Compound Not Provided ~350 (estimated) Pyridazine core, piperidine-3-carboxamide, pyridin-3-yl Likely targets kinases or receptors via hydrogen bonding and aromatic interactions.
BG14055 (941888-38-6) C₁₆H₁₄N₄O₃S 342.37 Pyridazine core, phenyl-sulfonamide linker, pyridine-3-sulfonamide Sulfonamide groups may enhance metabolic stability but reduce CNS penetration.
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate (1542135-76-1) Not Provided ~450 (estimated) Pyridazine core, piperidine-4-yl carboxylate, cyclobutylpiperazine Piperazine-carboxylate may improve solubility; cyclobutyl group could enhance selectivity.
1-(2,5-Difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide (1448066-90-7) Not Provided ~430 (estimated) Pyridazine core, difluorophenyl group, methanesulfonamide linker Fluorine atoms increase lipophilicity and metabolic stability; sulfonamide aids binding.

Key Differences and Implications

  • Core Modifications: The target compound’s carboxamide linker contrasts with the sulfonamide in BG14055 and 1448066-90-7 . The pyridin-3-yl group in the target compound differs from the phenyl or fluorophenyl substituents in BG14055 and 1448066-90-7. Pyridine’s nitrogen atom could engage in additional π-π or dipole interactions with targets .
  • Substituent Effects: Fluorine atoms in 1448066-90-7 and BG14087 (1351587-00-2, ) enhance lipophilicity and metabolic stability but may introduce steric hindrance .
  • Molecular Weight and Complexity :

    • The target compound’s estimated molecular weight (~350) is lower than 1542135-76-1 (~450), which may favor better bioavailability. However, higher molecular weight in analogs like 1448066-90-7 (~430) could indicate extended half-life due to increased protein binding .

Q & A

Basic: What synthetic strategies are employed for the preparation of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically including:

  • Coupling of pyridazine and piperidine moieties via amide bond formation or nucleophilic substitution.
  • Optimization of critical steps (e.g., cyclization of the dihydropyridazinone ring, regioselective functionalization of the pyridine group).
    Key parameters to optimize include temperature, solvent polarity, catalyst selection (e.g., palladium for cross-coupling), and stoichiometry. Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial numbers while identifying interactions between variables. For example, DOE has been applied to similar heterocyclic systems to enhance yield and purity .

Advanced: How can computational chemistry guide the prediction of intermediates and transition states in the synthesis of this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., Nudged Elastic Band method) model potential energy surfaces to identify intermediates and transition states. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions for challenging steps like regioselective substitutions. For instance, studies on analogous pyridazine derivatives used DFT to predict tautomeric stability and reaction pathways, reducing synthesis bottlenecks .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, critical for verifying the dihydropyridazinone ring and piperidine-pyrindine connectivity (e.g., shifts near δ 160-170 ppm for carbonyl groups) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns.
  • IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, pyridazine ring vibrations) .
  • HPLC with UV/Vis or MS detection : Quantifies purity and identifies byproducts.

Advanced: How can researchers resolve contradictions between high reaction yields and low product purity?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted intermediates or degradation products). For example, impurities in similar piperidine-carboxamides were traced to incomplete cyclization .
  • Process Variables Screening : Apply fractional factorial design to isolate factors affecting purity (e.g., solvent choice, reaction time). Evidence from pyridazine syntheses shows that polar aprotic solvents (DMF, DMSO) may enhance reactivity but increase side reactions .
  • Purification Refinement : Optimize column chromatography gradients or explore crystallization conditions using Hansen solubility parameters.

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential volatility of intermediates (e.g., pyridine derivatives).
  • Waste Disposal : Follow institutional guidelines for amide-containing compounds. Safety data for structurally related dihydropyridazines emphasize avoiding inhalation and skin contact .

Advanced: How can researchers design a kinetic study to elucidate the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Experimental Setup : Incubate the compound in buffered solutions (pH 7.4, 37°C) and sample at intervals for LC-MS/MS analysis.
  • Degradant Identification : Use high-resolution tandem MS to fragment and annotate degradation products (e.g., hydrolysis of the amide bond or oxidation of the dihydropyridazinone ring).
  • Kinetic Modeling : Apply pseudo-first-order or Arrhenius models to estimate rate constants and activation energies. Studies on similar carboxamides revealed pH-dependent hydrolysis mechanisms .

Basic: What strategies are recommended for scaling up the synthesis from milligram to gram quantities without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time. DOE principles have been applied to scale-up optimization in similar heterocyclic systems .

Advanced: How can molecular docking studies predict the biological target interactions of this compound?

Methodological Answer:

  • Target Selection : Prioritize proteins with binding pockets complementary to the compound’s structure (e.g., kinases or GPCRs with pyridine-binding domains).
  • Docking Workflow : Use software like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, piperidine-carboxamides have shown affinity for neurotransmitter receptors, guided by docking into conserved binding sites .
  • Validation : Compare docking scores with experimental IC50 values from enzymatic assays.

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